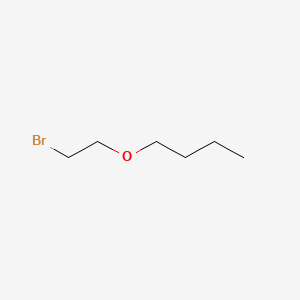

1-(2-Bromoethoxy)butane

Descripción

1-(2-Bromoethoxy)butane (CAS: 6550-99-8) is an alkyl bromoether with the molecular formula C₆H₁₃BrO and a molecular weight of 181.07 g/mol . Structurally, it consists of a butane chain linked to a 2-bromoethoxy group. This compound is typically stored under inert conditions at -20°C to prevent degradation and is classified as hazardous due to its acute toxicity (H302, H314, H226) and flammability (UN 2924, Class 3/8) .

Synthesis of bromoethers like this compound often involves nucleophilic substitution reactions. For example, anhydrous K₂CO₃ is widely used as a catalyst in such reactions, enabling high yields (71–94%) and recyclability .

Propiedades

IUPAC Name |

1-(2-bromoethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLUYEFMPZAHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215807 | |

| Record name | 2-Butoxyethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6550-99-8 | |

| Record name | 2-Butoxyethyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006550998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Scheme:

Typical Conditions:

- Solvent: Anhydrous dimethylformamide (DMF) or other polar aprotic solvents.

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to generate the alkoxide.

- Temperature: Room temperature to mild heating (25–80 °C).

- Reaction time: Several hours (8–12 h) to ensure completion.

Example from Literature:

- In a study synthesizing related alkylated pyrimidinones, S-alkylation was performed by reacting the precursor with alkyl halides including 1-bromoethanol derivatives in dry DMF with anhydrous K2CO3 at room temperature for 8–12 hours, yielding high purity products after chromatographic purification.

| Parameter | Typical Value |

|---|---|

| Solvent | Anhydrous DMF |

| Base | K2CO3 (anhydrous) |

| Temperature | 25–80 °C |

| Reaction Time | 8–12 hours |

| Yield | 70–80% (depending on substrate and conditions) |

Industrial Synthesis via Ethylene Oxide Ring Opening and Bromination

In industrial contexts, this compound is often synthesized starting from butanol and ethylene oxide, followed by bromination.

Reaction Steps:

- Ethylene Oxide Ring Opening:

- Butanol reacts with ethylene oxide under controlled temperature and basic or acidic catalysis to form 2-butoxyethanol (butoxyethanol).

- Bromination:

- The hydroxyl group of 2-butoxyethanol is then converted to a bromide, typically using reagents such as phosphorus tribromide (PBr3) or triphenylphosphine with carbon tetrabromide (CBr4) in dichloromethane at room temperature.

Reaction Conditions and Yields:

- For example, a bromination of 2,2'-oxydiethanol with triphenylphosphine and carbon tetrabromide in dichloromethane at 20 °C overnight gave a 12% yield of the bromoether product after chromatographic purification.

- Phosphorus tribromide treatment in diethylene glycol under microwave irradiation at 180 °C for 5 minutes provided the bromoether as a colorless oil, demonstrating an alternative bromination approach.

Alternative Preparation via Direct Bromination of Alkoxy Alcohols

Another preparation method involves the direct bromination of alkoxy alcohols using phosphorus tribromide or hydrobromic acid under acidic conditions.

Laboratory Procedure Example:

- Starting from 1-butanol, 1-bromobutane can be prepared via substitution with sodium bromide in the presence of sulfuric acid, which protonates the hydroxyl group to form a better leaving group (water), facilitating SN2 displacement by bromide.

- Although this method is primarily for alkyl bromides, it informs the bromination step in the synthesis of this compound when applied to 2-butoxyethanol or similar intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Butanol + 2-bromoethanol | K2CO3, DMF, RT to 80 °C, 8–12 h | 70–80 | Straightforward, mild conditions | Requires dry solvents |

| Industrial Ethylene Oxide Route | Butanol + ethylene oxide | Ring opening + PBr3 or CBr4/PPh3 | 12–60 | Scalable, industrially viable | Lower yield in bromination step |

| Direct Bromination | Alkoxy alcohols | PBr3 or HBr, acidic conditions | Variable | Simple reagents | Harsh conditions, side reactions |

Research Findings and Considerations

- The Williamson ether synthesis remains the most reliable and efficient method for laboratory-scale synthesis of this compound due to its mild conditions and good yields.

- Industrial processes favor the ethylene oxide ring-opening route due to availability of raw materials and scalability, although the bromination step often suffers from moderate yields and requires careful purification.

- Bromination reagents such as phosphorus tribromide are effective but require careful handling due to their corrosive nature and potential for side reactions.

- Microwave-assisted bromination offers a rapid alternative with reduced reaction times and potentially improved selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromoethoxy)butane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2): This is the primary reaction where the bromide group is substituted by a nucleophile.

Oxidation and Reduction: These reactions can modify the functional groups attached to the compound.

Common Reagents and Conditions:

Nucleophiles: Such as sodium alkoxides or amines.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride.

Major Products:

Ethers: Formed through nucleophilic substitution.

Alcohols and Ketones: Formed through oxidation and reduction reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

- 1-(2-Bromoethoxy)butane is frequently utilized as an intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing more complex molecules.

- Table 1: Comparison of Reactivity with Similar Compounds

Compound Name Structure Characteristics Reactivity Differences This compound Contains a bromo group More reactive due to better leaving ability 1-(2-Chloroethoxy)butane Contains a chloro group Less reactive than bromo 1-(2-Iodoethoxy)butane Contains an iodo group More reactive than bromo -

Biological Applications :

- Recent studies have explored the potential of this compound in biological contexts, particularly in drug development. Its structure allows for modifications that can lead to compounds with therapeutic properties.

- For instance, compounds derived from this compound have been investigated for their ability to inhibit specific proteins involved in cancer progression, such as Mcl-1 (myeloid cell leukemia-1), which is overexpressed in various cancers .

-

Proteomics :

- The compound has been implicated in proteomics research, particularly regarding protein alkylation processes. Alkylation can modify cysteine residues in proteins, impacting their functionality and interactions .

- Case Study : In a study focusing on the synthesis of proteolysis-targeting chimeras (PROTACs), derivatives of this compound were utilized to enhance the degradation of target proteins, demonstrating its utility in targeted protein degradation strategies .

Industrial Applications

- Chemical Manufacturing :

- In industrial settings, this compound serves as a precursor for various chemical products. Its reactivity allows it to be used in the production of surfactants and other specialty chemicals.

- Pharmaceutical Formulations :

- The compound's properties make it suitable for use in pharmaceutical formulations where controlled release or targeted delivery is required. Its role as an alkylating agent can facilitate the modification of active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromoethoxy)butane primarily involves its role as an alkylating agent. It reacts with nucleophiles to form new chemical bonds, thereby modifying the structure and function of the target molecules. This property is exploited in various synthetic processes to create complex organic compounds.

Comparación Con Compuestos Similares

Key Observations :

- Halogen Impact : Bromine’s higher molecular weight and polarizability compared to chlorine increase boiling points and reactivity in nucleophilic substitutions (e.g., SN2 reactions) .

- Aromatic vs. Aliphatic : Aromatic bromoethers (e.g., 1-(2-bromoethoxy)-4-methylbenzene) exhibit higher boiling points due to stronger van der Waals interactions .

Actividad Biológica

1-(2-Bromoethoxy)butane is an organic compound characterized by its brominated ether structure, which includes a butane chain and a bromoethoxy group. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H17BrO2

- CAS Number : 39616-54-1

- Molecular Structure : The compound consists of a butane chain with a bromo group attached to an ethoxy group.

The biological activity of this compound can be attributed to its reactivity as a brominated ether. The bromine atom serves as an effective leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with various biological nucleophiles. This reactivity can lead to:

- Nucleophilic Substitution : The compound can react with nucleophiles such as amines or alcohols, resulting in the formation of ethers or alcohols.

- Elimination Reactions : Under strong basic conditions, it can undergo dehydrohalogenation, leading to the formation of alkenes.

Research Findings

A review of available literature reveals several insights into the biological activity and potential applications of compounds related to this compound:

- Inhibition Studies : Similar compounds have been studied for their ability to inhibit photosynthetic electron transport in chloroplasts, indicating potential applications in agricultural biochemistry .

- Synthesis and Reactivity : Research indicates that brominated ethers like this compound are valuable intermediates in organic synthesis due to their ability to participate in various chemical reactions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Reactivity Characteristics |

|---|---|---|

| This compound | C8H17BrO2 | High reactivity due to bromine; good leaving group |

| 1-(2-Chloroethoxy)butane | C8H17ClO2 | Moderate reactivity; chloro group is less reactive than bromo |

| 1-(2-Iodoethoxy)butane | C8H17IO2 | Very high reactivity; iodine is a better leaving group |

| 1-(2-Fluoroethoxy)butane | C8H17FLO2 | Low reactivity; fluorine's electronegativity reduces reactivity |

Case Studies

While specific case studies on this compound are scarce, related research highlights the importance of halogenated compounds in medicinal chemistry. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.